Ethanol, 2-[2-[2-(9-octadecen-1-yloxy)ethoxy]ethoxy]- is a complex chemical compound that belongs to the class of ethoxylated fatty alcohols. It features a long hydrophobic hydrocarbon chain derived from 9-octadecen-1-ol, a fatty alcohol with a double bond at the ninth carbon position. This compound is characterized by its unique structure, which includes multiple ethoxy groups that enhance its surfactant properties. The presence of these ethoxy groups allows the molecule to interact effectively with both hydrophilic and lipophilic substances, making it valuable in various applications such as surfactants and emulsifiers .
These reactions are significant for tailoring the compound's properties for industrial applications .
Ethanol, 2-[2-[2-(9-octadecen-1-yloxy)ethoxy]ethoxy]- exhibits biological activity primarily due to its surfactant properties. It acts as a nonionic surfactant, which means it can reduce surface tension and improve the solubility of various compounds in water. This property is particularly beneficial in formulations for pharmaceuticals and cosmetics, where it enhances the delivery of active ingredients. Additionally, its long-chain fatty alcohol component contributes to its biocompatibility and mildness, making it suitable for use in personal care products .
The synthesis of Ethanol, 2-[2-[2-(9-octadecen-1-yloxy)ethoxy]ethoxy]- typically involves:
These methods ensure that the compound retains its desired properties for effective application .
Ethanol, 2-[2-[2-(9-octadecen-1-yloxy)ethoxy]ethoxy]- has a variety of applications across different industries:
Its versatility stems from its unique molecular structure that combines hydrophilic and lipophilic characteristics .
Interaction studies of Ethanol, 2-[2-[2-(9-octadecen-1-yloxy)ethoxy]ethoxy]- focus on its behavior in various formulations:
These studies are crucial for optimizing formulations that utilize this compound .
Ethanol, 2-[2-[2-(9-octadecen-1-yloxy)ethoxy]ethoxy]- shares similarities with several other compounds in terms of structure and function. Here are some comparable compounds:
Compound Name | Structure | Unique Features |
---|---|---|
Ethanol, 2-[2-(hexyloxy)ethoxy]ethanol | C12H26O4 | Shorter alkyl chain; more hydrophilic |
Ethanol, 2-[2-(octyloxy)ethoxy]ethanol | C14H30O4 | Intermediate alkyl chain; balanced properties |
Ethanol, 2-[2-(dodecyloxy)ethoxy]ethanol | C16H34O4 | Longer alkyl chain; more lipophilic |
The uniqueness of Ethanol, 2-[2-[2-(9-octadecen-1-yloxy)ethoxy]ethoxy]- lies in its specific combination of a long unsaturated fatty alcohol chain with multiple ethylene oxide units. This configuration provides distinct surfactant properties that are not found in compounds with shorter or fully saturated chains. Its ability to interact effectively at oil-water interfaces makes it particularly valuable in formulations requiring both solubility and stability .
Ethanol, 2-[2-[2-(9-octadecen-1-yloxy)ethoxy]ethoxy]- (CAS No. 335193-67-4) belongs to the class of polyethylene glycol alkyl ethers. Its systematic IUPAC name is 2-{2-[2-(octadec-9-en-1-yloxy)ethoxy]ethoxy}ethanol, reflecting the following structural components:
Property | Value |
---|---|
Molecular formula | C₂₂H₄₄O₄ |
Molecular weight | 384.59 g/mol |
Synonym | PEG-3 oleyl ether |
The compound features:
Alternative nomenclature includes oleyl alcohol ethoxylate (3 EO) in industrial contexts, where "3 EO" denotes three ethylene oxide monomers in the hydrophilic chain.
The molecule exhibits conformational complexity due to:
The 9-octadecenyl chain introduces geometric isomerism:
The ethylene oxide chain adopts a helical conformation in crystalline states, transitioning to random coils in solution. Nuclear magnetic resonance (NMR) studies reveal distinct signals for:
Density functional theory (DFT) calculations at the B3LYP/6-31G(d) level predict:
The compound emerged from mid-20th century advances in ethoxylation technology:
Pioneered by Union Carbide Corporation using:
Early batches contained 12–18% unreacted oleyl alcohol due to incomplete ethoxylation.
Bayer AG introduced narrow-range ethoxylation via:
Enzymatic ethoxylation using immobilized Candida antarctica lipase B achieves:
Table 1 summarizes key synthetic milestones:
Year | Innovation | Purity Improvement | Reference |
---|---|---|---|
1962 | Batch ethoxylation | 72% → 85% | |
1985 | Continuous tubular reactor | 85% → 93% | |
2015 | Biocatalytic synthesis | 93% → 99.8% |
This progression enabled large-scale production (>10,000 MT/year) with consistent EO distribution.